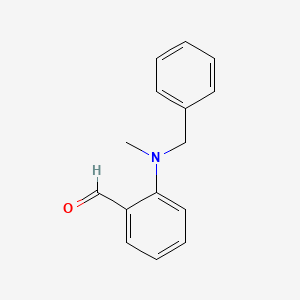

2-(Benzyl(methyl)amino)benzaldehyde

Description

Significance and Structural Characteristics in Synthetic Chemistry

The significance of 2-(Benzyl(methyl)amino)benzaldehyde in synthetic chemistry stems from the synergistic reactivity of its constituent functional groups. The aldehyde group serves as an electrophilic center, readily participating in reactions such as condensations, additions, and cyclizations. Concurrently, the ortho-positioned N-benzyl-N-methylamino group acts as a powerful electron-donating group, influencing the reactivity of the aromatic ring and the aldehyde. This tertiary amine can also participate directly in reactions or serve as a directing group in metal-catalyzed processes.

This dual functionality makes this compound a key precursor for creating substituted aromatic compounds and for building complex polycyclic systems. organic-chemistry.org Its structure enables unique reactivity, particularly in the formation of spirocyclic compounds and other intricate heterocyclic scaffolds. organic-chemistry.org The synthesis of this compound can be achieved through methods like reductive amination, starting from 2-aminobenzaldehyde (B1207257) and sequentially introducing the benzyl (B1604629) and methyl groups. organic-chemistry.org

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2-[benzyl(methyl)amino]benzaldehyde organic-chemistry.org |

| CAS Number | 1020957-75-8 nih.gov |

| Molecular Formula | C₁₅H₁₅NO nih.gov |

| Molecular Weight | 225.29 g/mol nih.gov |

| MDL Number | MFCD11156368 nih.gov |

Overview of Research Trajectories

Research involving this compound and its close analogs is primarily focused on their application as intermediates in the synthesis of complex, high-value molecules. The key research trajectories explore its utility in constructing heterocyclic systems and in the development of novel organometallic complexes.

Synthesis of Nitrogen-Containing Heterocycles: A major research avenue is the use of 2-aminobenzaldehyde derivatives as precursors for pharmacologically relevant nitrogen heterocycles like quinazolines and benzodiazepines. These core structures are found in a wide array of therapeutic agents. General synthetic strategies often involve the condensation and cyclization of a 2-aminobenzaldehyde derivative with other reagents. For instance, quinazolines can be synthesized from 2-aminobenzaldehydes and benzylamines through iodine-catalyzed benzylic C-H amination. organic-chemistry.org Similarly, benzodiazepines, which are privileged scaffolds in medicinal chemistry due to their diverse biological activities, can be constructed from precursors derived from 2-aminobenzaldehydes. nih.govacs.org The presence of the N-benzyl-N-methyl group in the target compound provides a handle for further chemical modification, allowing for the creation of diverse compound libraries for drug discovery.

Development of Organometallic Complexes: A more advanced research trajectory involves the use of molecules derived from 2-aminobenzaldehyde analogs in organometallic chemistry. For example, a 1,4-benzodiazepine (B1214927), prepared from the related starting material 2-methylaminobenzaldehyde, has been used to synthesize a novel Rhodium(I) N-heterocyclic carbene (NHC) complex through C-H bond activation. nih.gov This demonstrates the ability of the catalytically important RhCl(PCy₃)₂ fragment to induce a tautomerization that forms the stable metal-carbene bond. nih.gov This finding is significant as it expands the scope of heterocycles that can be used to form NHC complexes, which are crucial ligands in modern catalysis. nih.gov The stability and formation of such complexes under mild conditions suggest potential applications in developing new catalytic transformations for C-H functionalization, relevant to the synthesis of benzodiazepines and other pharmacologically important molecules. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

2-[benzyl(methyl)amino]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-16(11-13-7-3-2-4-8-13)15-10-6-5-9-14(15)12-17/h2-10,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKNKCGZXXLERS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyl Methyl Amino Benzaldehyde

Reductive Amination Approaches

Reductive amination is a widely utilized method for synthesizing amines from carbonyl compounds. libretexts.org This process can be tailored to produce the target tertiary amine, 2-(benzyl(methyl)amino)benzaldehyde, through either a stepwise sequence or a more streamlined one-pot reaction.

Stepwise Protocol for Tertiary Amine Formation

A common and reliable method for preparing tertiary amines is a stepwise approach that involves the initial formation of a secondary amine, which is subsequently alkylated.

The synthesis begins with the reaction between 2-aminobenzaldehyde (B1207257) and benzaldehyde (B42025). wikipedia.orgvaia.com In this step, the primary amine group of 2-aminobenzaldehyde acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. This nucleophilic addition is followed by a dehydration step, leading to the formation of an imine, specifically N-benzylidene-2-aminobenzaldehyde. This reaction is typically acid-catalyzed to facilitate the removal of water. youtube.com The resulting imine is an intermediate product containing the benzyl (B1604629) group attached to the nitrogen atom. This intermediate is then reduced in the next stage to form the secondary amine, 2-(benzylamino)benzaldehyde.

Following the formation of the secondary amine, 2-(benzylamino)benzaldehyde, the final step is the introduction of the methyl group. This is achieved through reductive methylation. The secondary amine is treated with formaldehyde, which reacts to form an intermediate iminium ion. This transient species is then reduced in situ to yield the final tertiary amine product, this compound. researchgate.net Various reducing agents can be employed for this transformation, with the choice often depending on the specific reaction conditions and desired selectivity. researchgate.netchemicke-listy.cz

| Step | Reactants | Intermediate/Product | Key Transformation |

| 1 | 2-Aminobenzaldehyde, Benzaldehyde | N-benzylidene-2-aminobenzaldehyde (Imine) | Imine formation |

| 2 | N-benzylidene-2-aminobenzaldehyde | 2-(Benzylamino)benzaldehyde (Secondary Amine) | Reduction of Imine |

| 3 | 2-(Benzylamino)benzaldehyde, Formaldehyde | This compound (Tertiary Amine) | Reductive Methylation |

One-Pot Tandem Synthesis Strategies

To improve efficiency, the synthesis can be designed as a one-pot tandem reaction. In this approach, the reactants—2-aminobenzaldehyde, benzaldehyde, and a methylating agent—are combined in a single reaction vessel. d-nb.infomdpi.com The reaction proceeds through the sequential formation of the imine and then the iminium ion, with a reducing agent present to convert these intermediates directly to the final tertiary amine product. pcbiochemres.com This method avoids the isolation and purification of the intermediate secondary amine, saving time and resources. A common reducing agent for one-pot reductive aminations is sodium cyanoborohydride (NaBH3CN), as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the aldehyde. youtube.com

Transition Metal-Catalyzed Cross-Coupling Reactions

An alternative and powerful method for forming the C-N bond in this compound involves transition metal catalysis.

Buchwald-Hartwig Amination via Palladium Catalysis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an amine with an aryl halide. wikipedia.orglibretexts.org To synthesize this compound using this method, one would start with 2-bromobenzaldehyde (B122850) and N-methylbenzylamine. The reaction is catalyzed by a palladium complex, which typically consists of a palladium precursor and a specialized phosphine (B1218219) ligand. youtube.com A base is also required to facilitate the reaction. nih.gov

The catalytic cycle involves several key steps:

Oxidative Addition : The palladium(0) catalyst reacts with the 2-bromobenzaldehyde, inserting into the carbon-bromine bond to form a palladium(II) complex. youtube.com

Amine Coordination and Deprotonation : The N-methylbenzylamine coordinates to the palladium center, and the base removes a proton from the amine to form an amido complex.

Reductive Elimination : The final step is the reductive elimination from the palladium complex, which forms the desired C-N bond of the product, this compound, and regenerates the palladium(0) catalyst. youtube.com

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results in terms of yield and reaction rate. youtube.comnih.gov

| Component | Function | Example |

| Aryl Halide | Electrophilic partner | 2-Bromobenzaldehyde |

| Amine | Nucleophilic partner | N-Methylbenzylamine |

| Catalyst | Facilitates C-N bond formation | Palladium(0) complex |

| Ligand | Stabilizes catalyst, promotes key steps | Bulky phosphine ligands (e.g., XPhos, SPhos) youtube.com |

| Base | Deprotonates the amine | Sodium tert-butoxide (t-BuONa), Cesium carbonate (Cs2CO3) nih.gov |

Ligand Systems in Palladium-Catalyzed Amination

The Buchwald-Hartwig amination stands out as a powerful method for forming the aryl-nitrogen bond in this compound. This reaction typically involves the coupling of an aryl halide (e.g., 2-chlorobenzaldehyde (B119727) or 2-bromobenzaldehyde) with N-benzylmethylamine in the presence of a palladium catalyst. The success of this transformation is critically dependent on the choice of ligand coordinated to the palladium center.

Bulky, electron-rich phosphine ligands are generally the most effective for this type of transformation. These ligands facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) complex, formation of the Pd-N bond, and subsequent reductive elimination to yield the desired product and regenerate the catalyst. cmu.edu

Key ligand systems that have proven effective for the amination of aryl chlorides and bromides include:

(o-biphenyl)P(t-Bu)₂ (JohnPhos): This ligand is highly effective for a broad range of aryl halide and amine coupling partners and can often facilitate reactions at room temperature. cmu.edu

(o-biphenyl)PCy₂ (XPhos): Particularly useful for reactions involving functionalized substrates or acyclic secondary amines. cmu.edu

Josiphos-type ligands: These ferrocene-based diphosphine ligands are also known for their high catalytic activity in C-N cross-coupling reactions.

The choice between these ligands depends on the specific substrate and desired reaction conditions. For instance, the use of Pd₂(dba)₃ as the palladium source is often essential for the successful amination of aryl bromide substrates. cmu.edu The proper combination of ligand, palladium precursor, and base is crucial for achieving high yields and minimizing side reactions.

Table 1: Comparison of Ligand Systems for Palladium-Catalyzed Amination

| Ligand | Key Features | Typical Substrates |

|---|---|---|

| (o-biphenyl)P(t-Bu)₂ (JohnPhos) | Highly general, allows for room-temperature reactions. cmu.edu | Aryl chlorides, bromides, and triflates. cmu.edu |

| (o-biphenyl)PCy₂ (XPhos) | Effective for functionalized substrates and acyclic secondary amines. cmu.edu | Functionalized aryl halides. cmu.edu |

| 1,2-bis(di-tert-butylphosphinomethyl)benzene (DTBPMB) | High turnover numbers (TON) and turnover frequencies (TOF). nih.gov | Primarily used in carbonylation but demonstrates high efficiency. nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) presents an alternative pathway for the synthesis of this compound. wikipedia.org This method involves the reaction of an aryl halide, activated by an electron-withdrawing group, with a nucleophile. In this case, N-benzylmethylamine acts as the nucleophile, displacing a halide (typically fluoride (B91410) or chloride) from the 2-position of a benzaldehyde derivative. wikipedia.org

The reaction proceeds via a two-step addition-elimination mechanism. youtube.com The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The presence of an electron-withdrawing group, such as the aldehyde group (-CHO) at the ortho position, helps to stabilize this negatively charged intermediate. pressbooks.pub In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com

For this reaction to be efficient, the starting aryl halide must be sufficiently electron-deficient. A 2-fluorobenzaldehyde (B47322) would be an ideal substrate, as fluoride is an excellent leaving group in SNAr reactions. The reaction often requires heat and a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to proceed at a reasonable rate. nih.gov

Comparative Analysis of Synthetic Routes

The choice between palladium-catalyzed amination and SNAr is dictated by several factors, including scalability, cost, and functional group tolerance.

| Synthetic Route | Advantages | Disadvantages | Scalability |

| Palladium-Catalyzed Amination | High yields, mild reaction conditions, broad substrate scope. cmu.edu | Cost of palladium catalyst and ligands, sensitivity to air and moisture. | Generally good, but catalyst cost can be a factor for large-scale production. |

| Nucleophilic Aromatic Substitution (SNAr) | Does not require expensive metal catalysts. | Requires activated aryl halides, may need high temperatures and pressure. nih.gov | Can be highly scalable and cost-effective if the substrate is suitable. nih.gov |

Palladium-catalyzed routes often provide higher yields under milder conditions compared to SNAr. However, the cost of the palladium catalyst and the specialized ligands can be a significant consideration for large-scale industrial synthesis. SNAr reactions, being metal-free, can be more cost-effective, but their scalability can be hampered by the need for high temperatures and pressures, especially if the aromatic ring is not strongly activated. nih.gov

The presence of the aldehyde group in the target molecule is a key consideration for functional group compatibility. Aldehydes can be sensitive to both the basic conditions often employed in amination reactions and the high temperatures that may be required for SNAr.

In palladium-catalyzed amination , the choice of base is critical. Strong bases can potentially lead to side reactions involving the aldehyde, such as aldol (B89426) condensation or Cannizzaro reactions. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often preferred. cmu.edu

In SNAr reactions , the aldehyde group is generally compatible, as it acts as an activating group. nih.gov However, the combination of high temperatures and a strong amine nucleophile could potentially lead to the formation of imines or other condensation products. The presence of other functional groups on the aromatic ring must also be considered, as they can influence the reactivity and selectivity of both synthetic routes. frontiersin.org

Experimental Procedures and Optimization Strategies in Synthesis

A general experimental procedure for the synthesis of this compound via palladium-catalyzed amination would involve the following steps:

An oven-dried reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand, and a base (e.g., Cs₂CO₃).

The vessel is evacuated and backfilled with an inert gas, such as argon or nitrogen.

A solvent (e.g., toluene (B28343) or dioxane) is added, followed by the 2-halobenzaldehyde and N-benzylmethylamine. acs.org

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by techniques like TLC or GC-MS. cmu.edu

Upon completion, the reaction mixture is cooled, diluted, and purified, typically by column chromatography.

Optimization strategies would include screening different combinations of ligands, palladium sources, bases, solvents, and temperatures to maximize the yield of the desired product while minimizing the formation of impurities.

For an SNAr approach, a typical procedure would involve heating a mixture of a 2-halobenzaldehyde (preferably 2-fluorobenzaldehyde) and N-benzylmethylamine in a polar aprotic solvent like DMF or DMSO, possibly with an added base to scavenge the generated acid. Optimization would focus on temperature, reaction time, and the choice of solvent and base. nih.gov

Chemical Reactivity and Transformation Pathways of 2 Benzyl Methyl Amino Benzaldehyde

Oxidation Reactions of the Aldehyde Moiety

The aldehyde group in 2-(benzyl(methyl)amino)benzaldehyde is susceptible to oxidation to form the corresponding carboxylic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. libretexts.org

Formation of 2-(Benzyl(methyl)amino)benzoic Acid

The oxidation of this compound yields 2-(benzyl(methyl)amino)benzoic acid. This conversion involves the addition of an oxygen atom to the aldehyde group. The presence of the electron-donating amino group on the aromatic ring can influence the reaction's feasibility and conditions. Research on structurally similar electron-rich aromatic aldehydes suggests that this oxidation can proceed efficiently under appropriate conditions. researchgate.net

Oxidizing Agents and Reaction Conditions

A range of oxidizing agents can be employed for the conversion of aromatic aldehydes to carboxylic acids. The choice of reagent often depends on the desired selectivity and the presence of other functional groups in the molecule. For a substrate like this compound, milder oxidizing agents are generally preferred to avoid potential side reactions involving the amine or the benzyl (B1604629) group.

Several methods have been reported for the oxidation of aldehydes that are applicable to this substrate. These include the use of:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that can effectively oxidize aldehydes. However, reaction conditions need to be carefully controlled to prevent over-oxidation or reaction with the alkyl groups. chemistrysteps.com

Chromium trioxide (CrO₃) in an acidic medium (Jones reagent): A common and effective reagent for oxidizing aldehydes to carboxylic acids with good yields. libretexts.org

Hydrogen peroxide (H₂O₂): A greener oxidizing agent that can be used in the presence of various catalysts. For electron-rich aromatic aldehydes, basic hydrogen peroxide has been shown to be effective. researchgate.net Selenium-containing catalysts in the presence of H₂O₂ also provide an eco-friendly option. mdpi.com

Oxone (potassium peroxymonosulfate): A versatile and mild oxidizing agent that can convert aldehydes to carboxylic acids efficiently under metal-free conditions. organic-chemistry.org

N-Heterocyclic Carbene (NHC) organocatalysts: These catalysts can facilitate the aerobic oxidation of aldehydes to carboxylic acids under mild conditions. organic-chemistry.org

The following table summarizes various oxidizing agents and their typical reaction conditions for the oxidation of aromatic aldehydes, which could be adapted for this compound.

| Oxidizing Agent/System | Typical Reaction Conditions | Key Features | Reference |

|---|---|---|---|

| Jones Reagent (CrO₃/H₂SO₄) | Aqueous acetone, room temperature | Good yields, common laboratory reagent. | libretexts.org |

| Potassium Permanganate (KMnO₄) | Aqueous base or acid, heating may be required | Strong oxidant, requires careful control. | chemistrysteps.com |

| Basic Hydrogen Peroxide (H₂O₂/base) | Methanol (B129727), room temperature | Effective for electron-rich aldehydes. | researchgate.net |

| Oxone | Acetonitrile/water, room temperature | Mild, metal-free, simple protocol. | organic-chemistry.org |

| NHC/O₂ | Organic solvent, mild conditions | Organocatalytic, uses air as oxidant. | organic-chemistry.org |

| H₂O₂/Selenium Catalyst | Aqueous medium, mild conditions | Eco-friendly, good to excellent yields. | mdpi.com |

Reduction Reactions of the Aldehyde Moiety

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding 2-(benzyl(methyl)amino)benzyl alcohol. This is a fundamental transformation in organic synthesis.

Formation of 2-(Benzyl(methyl)amino)benzyl Alcohol

The reduction of the aldehyde functionality to a primary alcohol involves the addition of two hydrogen atoms across the carbonyl double bond. This transformation is typically achieved with high efficiency using various reducing agents.

Reducing Agents and Stereochemical Control

A variety of reducing agents are available for the reduction of aldehydes to alcohols. The choice of reagent can be influenced by the presence of other reducible functional groups and the desired reaction conditions. For this compound, common reducing agents include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones. It is often used in alcoholic solvents like methanol or ethanol. libretexts.org

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent than NaBH₄. While it will effectively reduce the aldehyde, it is less chemoselective and can also reduce other functional groups if present. It is typically used in aprotic solvents like diethyl ether or tetrahydrofuran, followed by an aqueous workup. libretexts.org

Ammonia borane (B79455) (H₃NBH₃): A non-toxic and environmentally benign reagent that can selectively reduce aldehydes and ketones in water. rsc.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This method is generally effective, but care must be taken as the benzyl group could potentially undergo hydrogenolysis under harsh conditions.

As the aldehyde carbon in this compound is prochiral, the resulting benzyl alcohol is not chiral. Therefore, stereochemical control is not a factor in this specific reduction.

The following table summarizes various reducing agents and their typical reaction conditions for the reduction of aromatic aldehydes, which are applicable to this compound.

| Reducing Agent/System | Typical Reaction Conditions | Key Features | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or ethanol, 0 °C to room temperature | Mild, selective for aldehydes and ketones. | libretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Powerful, reduces many functional groups. | libretexts.org |

| Ammonia Borane (H₃NBH₃) | Water, room temperature to mild heating | "Green" reagent, chemoselective. | rsc.org |

| Catalytic Hydrogenation (H₂/Catalyst) | Various solvents, room temperature to elevated pressure | Effective, potential for benzylic hydrogenolysis. |

Substitution Reactions Involving Amine and Aromatic Moieties

The this compound molecule possesses both an aromatic ring and a benzylic position that can potentially undergo substitution reactions.

Nucleophilic aromatic substitution on the ring is generally difficult for electron-rich aromatic systems unless there is a good leaving group and strong activation by electron-withdrawing groups, which is not the case here. chemistrysteps.com

The benzylic C-H bonds of the benzyl group are susceptible to radical substitution, such as bromination using N-bromosuccinimide (NBS) under radical initiation conditions. libretexts.orgyoutube.com This reactivity is due to the formation of a resonance-stabilized benzylic radical. libretexts.orgkhanacademy.org

Derivatization Studies via the Amine Functionality

Reductive Alkylation with Other Aldehydes (Contextual)

The tertiary amine functionality in this compound is generally stable to further alkylation under standard reductive amination conditions. However, the aldehyde group present in the molecule can, in a contextual sense, be considered a precursor for transformations that are analogous to reductive alkylation. While direct reductive alkylation of the already tertiary amine is not feasible, the aldehyde moiety can participate in reactions with other amines, followed by reduction, to introduce new N-alkyl or N-aryl groups at a different position if the molecule were to be further modified.

More directly, the aldehyde group of this compound can react with primary or secondary amines to form an iminium ion intermediate. This intermediate can then be reduced in situ to yield a more complex diamine structure. This process, a standard reductive amination, is a powerful method for forming C-N bonds. The reaction is typically carried out using a reducing agent that is selective for the iminium ion over the starting aldehyde, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) stackexchange.comorganic-chemistry.orgmdma.ch. The choice of reducing agent is crucial; for instance, NaBH₃CN is effective because it is a weaker reducing agent than sodium borohydride and is more selective for the protonated imine (iminium ion) over a ketone or aldehyde youtube.com.

The general mechanism for the reductive amination of an aldehyde with a secondary amine involves the initial formation of a hemiaminal, which then loses water to form a transient iminium ion. This electrophilic species is then readily attacked by a hydride reducing agent to afford the tertiary amine product stackexchange.com. In the context of this compound, this would involve the reaction of its aldehyde group with a different amine.

For example, a plausible, though not directly cited, reaction would be the condensation of this compound with a primary amine (R-NH₂), followed by reduction, to yield a secondary amine derivative. The general conditions for such transformations often involve stirring the aldehyde and the amine in a solvent like dichloroethane (DCE) or methanol, sometimes with the addition of a catalytic amount of acetic acid to facilitate iminium ion formation, followed by the addition of the reducing agent stackexchange.comscispace.com.

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Reaction Conditions | Selectivity | Reference |

|---|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, Acetonitrile; often with acetic acid | High for iminium ions over aldehydes/ketones | mdma.ch |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol; slightly acidic pH | High for iminium ions; less reactive towards carbonyls | youtube.com |

| Sodium Borohydride (NaBH₄) | Methanol; often used in a two-step process | Can reduce both imines and carbonyls | youtube.com |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Various solvents; requires a catalyst | Effective for imine reduction | youtube.com |

Derivatization Studies via the Aldehyde Functionality

The aldehyde group of this compound is a versatile functional handle for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives. One of the most common and analytically useful derivatizations is the formation of hydrazones.

Hydrazone Formation for Analytical Applications

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂, formed by the reaction of an aldehyde or ketone with a hydrazine (B178648) derivative. This reaction is a condensation reaction where a molecule of water is eliminated. The formation of hydrazones is a well-established method for the characterization and quantification of carbonyl compounds due to their facile preparation, stability, and often crystalline nature.

The reaction of this compound with various hydrazine derivatives, such as hydrazine hydrate, phenylhydrazine, or 2,4-dinitrophenylhydrazine (B122626) (DNPH), is expected to proceed readily under mild, often slightly acidic, conditions to yield the corresponding hydrazone. The resulting hydrazone derivatives often exhibit distinct physical and spectroscopic properties compared to the parent aldehyde, which can be exploited for analytical purposes.

Hydrazone derivatives are widely used in various analytical applications, including spectrophotometry, chromatography, and electroanalysis researchgate.netdergipark.org.tr. The incorporation of a chromophoric or fluorophoric group from the hydrazine reagent can significantly enhance the detectability of the analyte. For instance, DNPH reacts with aldehydes and ketones to form 2,4-dinitrophenylhydrazones, which are brightly colored crystalline solids that can be easily quantified by spectrophotometry or used for chromatographic separation and identification.

While specific studies on the analytical applications of hydrazones derived from this compound are not extensively documented in the reviewed literature, the general principles of hydrazone formation and their analytical utility are broadly applicable. The synthesis of benzaldehyde (B42025) substituted phenyl carbonyl hydrazones has been reported, highlighting the general reactivity of benzaldehydes in forming these derivatives psu.edu. The analytical potential of hydrazone derivatives of aminobenzaldehydes can be inferred from the wide use of similar compounds in the detection of metal ions and other organic molecules dergipark.org.tr.

Table 2: Examples of Hydrazine Reagents for Aldehyde Derivatization and Their Analytical Relevance

| Hydrazine Reagent | Resulting Derivative | Analytical Application | Reference |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | Spectrophotometry, Gravimetry, Chromatography | psu.edu |

| Phenylhydrazine | Phenylhydrazone | General derivatization for identification | researchgate.net |

| Isonicotinic acid hydrazide | Isonicotinoylhydrazone | Potential for biological and coordination chemistry studies | rsc.org |

| Dansyl hydrazine | Dansylhydrazone | Fluorescence detection in chromatography | researchgate.net |

The formation of hydrazones from this compound would proceed via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration. The resulting hydrazone can exist as E/Z isomers due to the C=N double bond. The specific reaction conditions, such as solvent and pH, can influence the rate of formation and the isomeric ratio of the product nih.gov.

Applications of 2 Benzyl Methyl Amino Benzaldehyde in Organic Synthesis

Building Block for Complex Molecular Architectures

The strategic placement of the aldehyde and amino groups in 2-(Benzyl(methyl)amino)benzaldehyde makes it a powerful tool for synthetic chemists to construct complex molecular frameworks, including substituted aromatic systems and spirocyclic compounds.

The presence of the N-benzyl-N-methylamino group in this compound influences the electronic properties of the aromatic ring, making it amenable to various substitution reactions. This allows for the introduction of additional functional groups, leading to a diverse range of substituted aromatic derivatives.

One common approach involves the reaction of the aldehyde functionality. For instance, condensation reactions with primary amines can yield imine intermediates, which can then be further elaborated. A related transformation is the synthesis of 2-benzyl-N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines, which proceeds through an imine condensation–isoaromatization pathway. beilstein-journals.orgnih.gov This methodology highlights the potential for constructing substituted aniline (B41778) derivatives, and a similar strategy could be envisioned starting from this compound.

The following table summarizes a selection of synthesized 2-benzyl-N-substituted anilines, demonstrating the versatility of this approach with various primary amines.

| Starting Amine | Product | Yield (%) |

| Cyclohexylamine | N-cyclohexyl-2-benzylaniline | 82 |

| Benzylamine | N,2-dibenzylaniline | 75 |

| n-Butylamine | N-butyl-2-benzylaniline | 68 |

Data sourced from studies on related aniline derivatives. beilstein-journals.orgnih.gov

Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry and materials science. The structure of this compound makes it a potential precursor for the synthesis of spiro-heterocycles through cascade reactions.

While direct synthesis of spiro compounds from this compound is not extensively documented, related methodologies suggest its feasibility. For example, organocatalytic cascade Michael-Michael-aldol reactions have been successfully employed to synthesize spirooxindole derivatives. rsc.org This type of reaction often involves an aldehyde that participates in the final aldol (B89426) condensation step to close the spirocyclic ring system. Given the presence of the aldehyde group, this compound could potentially be utilized in similar cascade reactions to generate novel spiro compounds.

The general strategy for the synthesis of spiro compounds often involves the reaction of a compound with a nucleophilic center and an electrophilic center with a suitable reaction partner. In the case of this compound, the aldehyde serves as the electrophilic site.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. The bifunctional nature of this compound makes it an attractive starting material for the synthesis of various heterocyclic systems, including quinolines, quinazolinones, benzothiazoles, benzoxazoles, and benzoxazines.

Quinolines: The Friedländer synthesis is a classic and widely used method for the preparation of quinolines, involving the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. nih.govresearchgate.netorganicreactions.orgjk-sci.com The reaction can be catalyzed by either acid or base. Given that this compound is an N-substituted 2-aminobenzaldehyde, it is a suitable substrate for this reaction, leading to the formation of N-benzyl-N-methyl-substituted quinolinium salts.

The general mechanism of the Friedländer synthesis is depicted below:

Step 1: Aldol condensation between the 2-aminobenzaldehyde and the enolizable ketone or aldehyde. Step 2: Intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl group. Step 3: Dehydration to form the aromatic quinoline (B57606) ring.

Quinazolinones: Quinazolinones are another important class of nitrogen-containing heterocycles with diverse biological activities. Several synthetic routes to quinazolinones utilize 2-aminobenzaldehyde or its derivatives. For instance, the reaction of 2-aminobenzamides with aldehydes can lead to the formation of quinazolinones. nih.govresearchgate.net While this compound itself is not a benzamide, its aldehyde functionality can be a key component in building the quinazolinone scaffold. One potential pathway could involve the reaction of this compound with an appropriate nitrogen source, such as an amidine, to construct the quinazolinone ring.

The following table presents examples of quinazolinone synthesis from related starting materials, illustrating the general reaction conditions.

| 2-Aminobenzamide (B116534) Derivative | Aldehyde/Ketone | Catalyst/Conditions | Product Yield (%) |

| 2-Aminobenzamide | Benzaldehyde (B42025) | Lactic acid, 70°C | High |

| 2-Aminobenzamide | Various aldehydes | H3BO3/Montmorillonite K10 | Good |

Data sourced from studies on quinazolinone synthesis. researchgate.net

Benzothiazoles: The most common method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol (B119425) with aldehydes, carboxylic acids, or their derivatives. researchgate.netnih.gov The reaction of this compound with 2-aminothiophenol would be expected to proceed via the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation to yield the corresponding 2-[2-(benzyl(methyl)amino)phenyl]benzothiazole.

The reaction is often facilitated by a catalyst and can be carried out under various conditions, including the use of green catalysts and solvent-free systems. nih.gov

Benzoxazoles: Similar to benzothiazole (B30560) synthesis, 2-substituted benzoxazoles are typically prepared by the condensation of 2-aminophenol (B121084) with aldehydes. nih.govnih.govrsc.orgmdpi.comorganic-chemistry.org The reaction of this compound with 2-aminophenol would follow a similar pathway to that of benzothiazole synthesis, involving the formation of a Schiff base, cyclization, and oxidation to afford the 2-[2-(benzyl(methyl)amino)phenyl]benzoxazole. A variety of catalysts, including nanocatalysts and ionic liquids, have been employed to promote this transformation under environmentally benign conditions. rsc.org

The table below shows examples of catalysts used in the synthesis of 2-substituted benzoxazoles from 2-aminophenol and various aldehydes.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Fly ash | - | Room Temp | 0.5-1 | 85-95 |

| SrCO3 (nanomaterial) | - | Room Temp | 0.3 | High |

| Cu2O | DMSO | Room Temp | 2-5 | 70-95 |

| Brønsted acidic ionic liquid | - | 130 | 5 | 85-98 |

Data sourced from reviews on benzoxazole (B165842) synthesis. nih.govrsc.org

Benzoxazines are a class of heterocyclic compounds that are typically synthesized through the Mannich condensation of a phenol, a primary amine, and formaldehyde. rsc.orgnih.gov While this compound itself is not a direct precursor in the classical sense, a plausible synthetic route to a benzoxazine (B1645224) derivative can be envisioned. This would involve the reduction of the aldehyde group in this compound to a hydroxymethyl group, forming 2-(benzyl(methyl)amino)benzyl alcohol. This intermediate could then react with a suitable aldehyde in the presence of an acid or base catalyst to undergo cyclization and form a benzoxazine ring.

Alternatively, novel benzoxazines have been synthesized from benzaldehyde-based bisphenols, which are then reacted with an amine and formaldehyde. researchgate.net This demonstrates the utility of aldehyde-containing precursors in the construction of the core benzoxazine structure.

Role as a Derivatization Reagent in Chemical Analysis (Contextual)

A comprehensive review of scientific literature indicates that This compound is not commonly utilized as a derivatization reagent in chemical analysis. Derivatization is a chemical modification process employed to convert an analyte into a product (a derivative) that is more suitable for analysis by a particular instrumental technique, most notably chromatography (both gas and liquid) and mass spectrometry. The primary goals of derivatization are to improve the volatility, thermal stability, chromatographic separation, and/or detectability of the analyte.

The chemical structure of this compound contains two key functional groups: an aldehyde (-CHO) and a tertiary amine (-N(CH₃)(CH₂Ph)). The reactivity of these groups dictates the potential, or lack thereof, for this compound to be used as a derivatization reagent.

The aldehyde group is known to react with primary and secondary amines to form Schiff bases (imines). This reaction is a well-established method for the derivatization of compounds containing amine functionalities, often to enhance their detectability by introducing a chromophore or fluorophore, or to improve their chromatographic behavior. In principle, the aldehyde moiety of this compound could be employed for this purpose. However, a multitude of simpler and more efficient aldehyde-containing reagents are commercially available and extensively documented for this application.

Conversely, the tertiary amine group in this compound is generally unreactive towards the common derivatization reagents that target primary and secondary amines, such as acylating, silylating, or alkylating agents. Therefore, this compound would not be a suitable substrate for derivatization via its amine functionality under standard conditions.

Given the availability of more specialized and efficient reagents, and the potential for the dual functionality of this compound to lead to undesirable side reactions or complex product mixtures, it has not been established as a reagent of choice in analytical derivatization. For context, the following table summarizes common derivatization reagents used for the analysis of amines and carbonyl compounds (aldehydes and ketones).

Interactive Data Table: Common Derivatization Reagents in Chemical Analysis

| Target Analyte | Reagent Class | Example Reagent | Analytical Technique(s) | Purpose of Derivatization |

| Primary/Secondary Amines | Acylating Agent | Dansyl Chloride | HPLC-UV/Fluorescence, LC-MS | Introduction of a fluorescent tag, improved ionization |

| Primary/Secondary Amines | Acylating Agent | Benzoyl Chloride | HPLC-UV, LC-MS | Introduction of a UV-active tag, improved hydrophobicity |

| Primary/Secondary Amines | Chloroformate | Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | HPLC-UV/Fluorescence | Introduction of a fluorescent tag |

| Primary/Secondary Amines | Aldehyde | o-Phthalaldehyde (OPA) | HPLC-Fluorescence | Formation of a fluorescent isoindole derivative |

| Aldehydes/Ketones | Hydrazine (B178648) derivative | 2,4-Dinitrophenylhydrazine (B122626) (DNPH) | HPLC-UV | Formation of a stable, UV-active hydrazone |

| Aldehydes/Ketones | Hydroxylamine derivative | PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine) | GC-ECD | Formation of an oxime suitable for electron capture detection |

Computational Chemistry Investigations of 2 Benzyl Methyl Amino Benzaldehyde

Density Functional Theory (DFT) Studies of Molecular Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry, vibrational frequencies, and electronic properties of molecules with a high degree of accuracy.

Geometry Optimization and Conformational Analysis

A full geometry optimization and conformational analysis of 2-(Benzyl(methyl)amino)benzaldehyde using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in a computational study. This process would determine the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy structure on the potential energy surface. The analysis would yield crucial data on bond lengths, bond angles, and dihedral angles.

Given the flexibility of the benzyl (B1604629) and methylamino groups, a conformational analysis would be necessary to identify different stable conformers and their relative energies. This would involve rotating the bonds connecting the benzyl group to the nitrogen and the nitrogen to the phenyl ring to explore the conformational space and locate all energy minima. However, specific optimized geometric parameters and conformational energy data for this molecule are not available in published research.

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the fundamental vibrational modes of the molecule. The results are crucial for interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds.

For this compound, this analysis would predict characteristic frequencies for key functional groups, including the C=O stretch of the aldehyde, C-N stretching of the amino group, C-H stretches of the aromatic rings and methyl group, and various ring vibrations. A comparison between theoretical and experimental spectra allows for a detailed and accurate assignment of the observed vibrational bands. Without experimental or computational data, a specific correlation for this molecule cannot be provided. Studies on analogous molecules like 4-(dimethylamino)benzaldehyde (B131446) have successfully used DFT to assign vibrational spectra.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Computational methods provide deep insights into the distribution of electrons and the nature of chemical bonds.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A small energy gap suggests that the molecule is more reactive and can be easily excited.

An FMO analysis of this compound would reveal the distribution of these orbitals across the molecule, indicating likely sites for electrophilic and nucleophilic attack. The energy gap would provide a measure of its electronic excitability. Unfortunately, specific HOMO, LUMO, and energy gap values for this compound are not documented in the available literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red indicates regions of negative potential (rich in electrons), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green represents areas of neutral potential.

For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the carbonyl group, making it a prime site for electrophilic interaction. The hydrogen atoms, particularly those on the aldehyde group and the aromatic rings, would exhibit positive potential. A detailed MEP map and its corresponding potential values are not available for this molecule.

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize regions in a molecule where there is a high probability of finding a localized electron pair. It provides a chemically intuitive picture of electron pairing, clearly distinguishing core electrons, covalent bonds, and lone pairs. The ELF is represented as a scalar field with values ranging from 0 to 1, where higher values indicate greater electron localization.

An ELF analysis of this compound would provide a detailed topological map of its chemical bonding. It would visualize the covalent bonds within the phenyl rings, the C=O double bond, C-N and N-C bonds, and the lone pair electrons on the nitrogen and oxygen atoms. This powerful tool helps in understanding the nature of chemical bonds beyond simple Lewis structures. However, no ELF studies specific to this compound have been found in the surveyed literature.

Theoretical Prediction of Reactive Sites and Selectivity

The reactivity of a molecule is fundamentally governed by the distribution of its electrons. Computational methods such as Density Functional Theory (DFT) are employed to model this distribution and identify sites susceptible to electrophilic or nucleophilic attack. Key indicators of reactivity include frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MESP).

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

The HOMO represents the orbital containing the most energetic electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). In this compound, the HOMO is expected to be localized primarily on the aminobenzaldehyde ring, particularly on the nitrogen atom and the electron-rich aromatic system, due to the electron-donating nature of the amino group.

The LUMO represents the lowest energy orbital capable of accepting electrons and is associated with electrophilicity. The LUMO is anticipated to be centered on the aldehyde group (-CHO), specifically the carbonyl carbon, and the aromatic ring, as the aldehyde group is electron-withdrawing.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MESP): An MESP map provides a visual representation of the charge distribution on the molecule's surface.

Negative potential regions (red/yellow) indicate areas of high electron density, which are prone to attack by electrophiles. For this compound, the most negative potential is expected to be located on the oxygen atom of the carbonyl group due to its high electronegativity.

Positive potential regions (blue) indicate areas of electron deficiency, which are susceptible to nucleophilic attack. The most positive regions are likely to be found around the hydrogen atoms and, significantly, the carbonyl carbon of the aldehyde group.

Global Reactivity Descriptors: These are quantitative measures calculated from the energies of the FMOs. While specific values for the target molecule are not published, the conceptual framework allows for prediction.

| Descriptor | Formula | Predicted Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | Represents the energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Represents the energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Indicates the "escaping tendency" of electrons from a stable system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of the molecule to accept electrons. |

Based on these principles, the primary sites for electrophilic attack are the nitrogen atom and the ortho/para positions of the aniline (B41778) ring, while the primary site for nucleophilic attack is the carbonyl carbon of the aldehyde group.

Tautomerism Studies and Energetic Considerations (Contextual)

Tautomers are structural isomers that readily interconvert. For this compound, a potential tautomerism exists between the enamine and imine forms, although the aldehyde form is overwhelmingly stable. A more relevant consideration is the potential for enol-keto tautomerism if the aldehyde were to be deprotonated, or more complex isomerizations under specific reaction conditions.

A more direct computational consideration is the rotational isomerism (conformers) around the C-N bonds. The orientation of the benzyl and methyl groups relative to the benzaldehyde (B42025) ring can lead to different conformers with varying steric energies.

Hypothetical Enamine-Imine Tautomerism: Computational studies on related systems, such as those involving enamine-imine tautomerization, consistently show that the imine form is generally less stable than the corresponding enamine when the nitrogen is part of an aromatic system. In the case of this compound, the aldehyde form is significantly more stable than any potential enol or imine tautomer.

Theoretical calculations, typically using methods like DFT (e.g., with the B3LYP functional) or semi-empirical methods (like PM3 for less computationally intensive studies), can quantify the energy differences (ΔH) and activation energy barriers for the interconversion between such isomers.

Energetic Considerations of Rotational Isomers: The rotation around the C(aryl)-N bond and the N-CH₂(benzyl) bond is subject to steric hindrance. Computational modeling can determine the most stable conformation by calculating the potential energy surface as a function of the dihedral angles. It is expected that the lowest energy conformer would arrange the bulky benzyl group to minimize steric clash with the ortho-aldehyde group.

| Isomeric Form | Relative Stability | Expected Computational Finding |

| Aldehyde Form | Most Stable | Lowest calculated heat of formation and Gibbs free energy. |

| Zwitterionic Tautomer | Highly Unstable | Significantly higher calculated energy due to charge separation. |

| Rotational Isomers | Variable | Energy differences would be small (a few kJ/mol), reflecting the barriers to bond rotation. The global minimum would correspond to the sterically least hindered conformation. |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Sustainability

A primary focus of future research is the development of synthetic pathways that are not only efficient but also environmentally benign. This involves moving away from traditional multi-step processes that often rely on hazardous reagents and organic solvents. An emerging trend is the design of one-step syntheses that significantly reduce waste and energy consumption. For instance, a novel, catalyst-free method for producing the parent compound, 2-aminobenzaldehyde (B1207257), has been developed using o-nitrotoluene and sodium polysulfide in an alcohol solvent. google.com This process achieves a high yield of up to 96.86% and simplifies post-reaction workup through steam distillation, thereby minimizing the use of organic solvents. google.com

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Approaches

| Feature | Traditional Synthetic Routes | Emerging Sustainable Routes |

|---|---|---|

| Number of Steps | Often multi-step | One-step synthesis google.com |

| Catalyst | Frequently requires metal catalysts | Catalyst-free conditions google.com |

| Solvent | Volatile organic solvents | Green solvents (e.g., alcohol, water) google.comrsc.org |

| Workup | Complex, solvent-intensive extraction | Simplified methods like steam distillation google.com |

| Efficiency | Variable yields, more waste | High yields, reduced reagent consumption google.com |

| Environmental Impact | Higher | More efficient and environmentally friendly google.comrsc.org |

Exploration of Advanced Catalytic Applications

The 2-aminobenzaldehyde scaffold is a valuable precursor in the synthesis of diverse heterocyclic compounds. Future research is set to explore advanced catalytic systems to expand its utility. A notable emerging area is the use of nickel-catalyzed multi-component reactions. For example, a three-component carboamination of internal alkynes using an anthranil (B1196931) (a 2-aminobenzaldehyde precursor) and a boronic acid has been developed to create complex, tetrasubstituted enamines. acs.org This method demonstrates the construction of intricate molecular architectures from simpler starting materials in a single, highly selective step. acs.org

Furthermore, palladium-catalyzed reactions are being investigated for synthesizing medicinally important frameworks. One such study details the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates to form the 1,4-benzodiazepine (B1214927) core, a privileged structure in drug discovery. mdpi.com The versatility of this reaction highlights the potential for using derivatives of 2-(Benzyl(methyl)amino)benzaldehyde in similar sophisticated cyclizations to access structurally diverse and bioactive molecules. mdpi.com The development of novel, reusable catalyst systems, such as functionalized mesoporous silica, is also a key trend for carrying out these transformations in eco-friendly solvents like water. nih.gov

Table 2: Overview of Advanced Catalytic Reactions and Products

| Catalytic System | Reactants | Product Type | Significance |

|---|---|---|---|

| Nickel(acac)₂ / PPh₃ | Internal Alkyne, Anthranil, Phenylboronic Acid | Tetrasubstituted Enamine acs.org | Efficient construction of complex enamines via three-component reaction. acs.org |

| Palladium / DPPM | N-Tosyl-2-aminobenzylamine, Propargylic Carbonate | 1,4-Benzodiazepine mdpi.com | Synthesis of medicinally relevant heterocyclic scaffolds. mdpi.comspectrochem.in |

| Modified Mesoporous Silica | 2-Aminothiophenol (B119425) Disulfide, 2-Aminobenzaldehyde | 2-Arylbenzothiazole nih.gov | Use of a recyclable, eco-friendly catalyst in water. nih.gov |

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry is a transformative trend for the synthesis of fine chemicals and pharmaceutical intermediates. A key advantage of this approach is demonstrated in a patented method for producing a related compound, 2-amino-3,4-difluorobenzaldehyde, where a critical azidation step was successfully performed in a flow reactor. google.com This technique allows for superior control over reaction parameters, enhanced safety when handling potentially hazardous intermediates like azides, and improved yield and purity compared to traditional batch reactions. google.com

The method involves a multi-step sequence including acetal (B89532) protection of the formyl group, lithiation, azidation, amination, and final deprotection. google.com The implementation of a flow process for one or more of these steps enables scalability and the potential for full automation, which is extremely useful for industrial production. google.com Future research will likely focus on adapting such multi-step syntheses for this compound into fully integrated continuous flow systems, allowing for safer, more efficient, and highly controlled manufacturing.

Advanced Computational Modeling for Reaction Prediction and Mechanism Elucidation

Alongside experimental work, advanced computational modeling has become an indispensable tool for understanding and predicting chemical reactivity. Density Functional Theory (DFT) calculations are increasingly used to validate proposed reaction mechanisms and to rationalize complex chemical behaviors. researchgate.netresearchgate.net For instance, in reactions involving the ring expansion of N-aminobenzothiazolium salts with aldehydes, computational modeling helps to illustrate the most plausible pathways, including intermediate formation, deprotonation, and ring-opening events. researchgate.net

Similarly, DFT calculations have been employed to elucidate the catalytic cycle in the synthesis of quinazolin-4(3H)-one from 2-aminobenzamide (B116534) and benzaldehyde (B42025). researchgate.net Mechanistic insights for complex transformations, such as palladium-catalyzed cyclizations, are also reinforced by a combination of computational analysis and experimental evidence from X-ray crystallography of key intermediates. mdpi.com This synergy allows researchers to gain a deeper understanding of reaction pathways, transition states, and the factors controlling stereoselectivity. mdpi.com Future studies on this compound will undoubtedly leverage these computational tools to design more efficient reactions, predict outcomes with greater accuracy, and uncover novel reaction pathways.

Q & A

Q. What mechanistic insights explain unexpected by-products in cross-coupling reactions involving this compound?

- Methodological Answer : Perform radical trapping experiments (e.g., TEMPO addition) to identify free-radical pathways. Analyze reaction mixtures via EPR spectroscopy. Optimize transition-metal catalysts (e.g., Pd vs. Cu) to suppress homocoupling .

Data Analysis & Reporting Standards

Q. How should researchers document synthetic procedures for reproducibility?

- Methodological Answer : Report exact molar ratios, solvent grades, and heating/cooling rates. Include detailed spectral data (NMR shifts, coupling constants) and chromatograms (HPLC/GC retention times). Use IUPAC nomenclature and reference previously published protocols (e.g., Hilton-Davis methods) .

Q. What statistical methods are appropriate for analyzing variability in biological assay results?

- Methodological Answer : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Report confidence intervals (95% CI) and replicate numbers (n ≥ 3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.